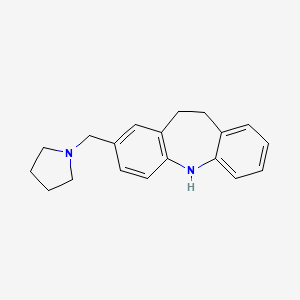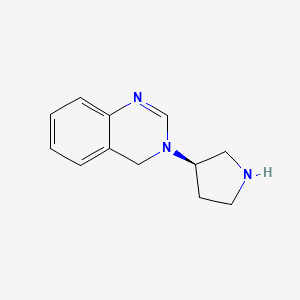
(R)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline compound is particularly interesting due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline typically involves the reaction of a quinazoline derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings .
Industrial Production Methods
Industrial production methods for ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reaction and conditions used.
Scientific Research Applications
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline, known for its wide range of biological activities.
Pyrrolidine: A simple heterocyclic amine that is a key component of the compound.
Dihydroquinazoline: A reduced form of quinazoline with similar chemical properties.
Uniqueness
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its reactivity and potential biological activities compared to other quinazoline derivatives. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-[(3R)-pyrrolidin-3-yl]-4H-quinazoline |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-10(3-1)8-15(9-14-12)11-5-6-13-7-11/h1-4,9,11,13H,5-8H2/t11-/m1/s1 |
InChI Key |
PCRZVTQUCCNQDX-LLVKDONJSA-N |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3N=C2 |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


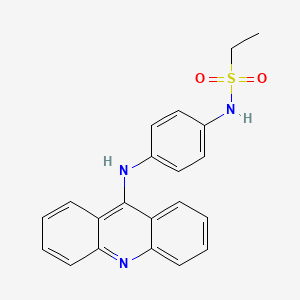
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)

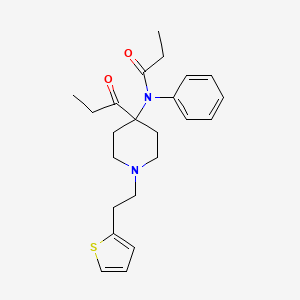
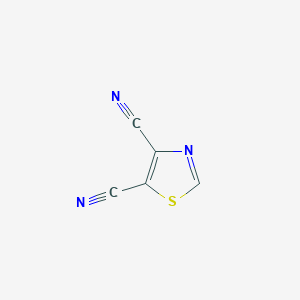
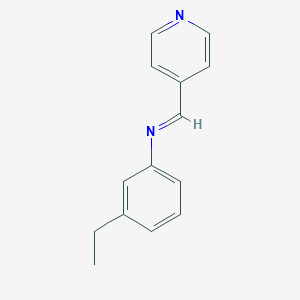
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
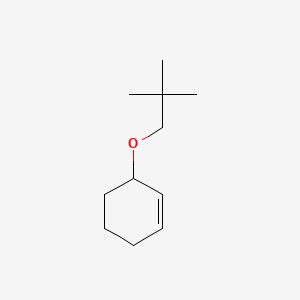
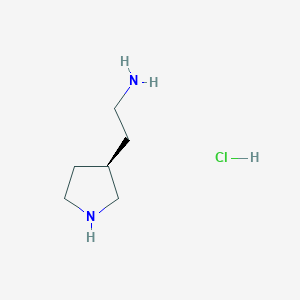
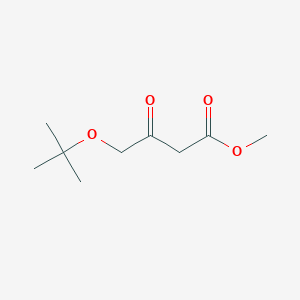
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
